Product packaging for Epoxyagroclavine-1(Cat. No.:CAS No. 82564-34-9)

Epoxyagroclavine-1

Cat. No.: B1208983
CAS No.: 82564-34-9
M. Wt: 254.33 g/mol
InChI Key: WASFVUNJIDBCHV-SYAUCNOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epoxyagroclavine-1 is a clavine-type ergot alkaloid with the molecular formula C16H18N2O and a molar mass of 254.33 g/mol . It is characterized by a 6,8-dimethyl-8α,9α-epoxy-10β-ergoline structure and is a subject of interest in natural product chemistry and mycology . This compound is primarily used in research focused on the biosynthesis and ecological role of fungal metabolites. It is produced by various Penicillium species, including Penicillium citrinum and Penicillium kapuscinskii . Studies involving this compound often employ proton magnetic resonance (PMR) spectroscopy for conformational analysis, highlighting its utility in advanced analytical chemistry applications . As a member of the ergot alkaloid family, its investigation contributes to a broader understanding of fungal secondary metabolism and the diverse chemical structures produced by microorganisms . Researchers value this compound for its role in studying the ergot alkaloid biosynthetic pathway, where it sits as an intermediate. Handling of this compound requires standard laboratory safety practices for research chemicals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B1208983 Epoxyagroclavine-1 CAS No. 82564-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82564-34-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(2S,3S,5R,8R)-5,7-dimethyl-4-oxa-7,12-diazapentacyclo[8.6.1.02,8.03,5.013,17]heptadeca-1(17),10,13,15-tetraene

InChI

InChI=1S/C16H18N2O/c1-16-8-18(2)12-6-9-7-17-11-5-3-4-10(13(9)11)14(12)15(16)19-16/h3-5,7,12,14-15,17H,6,8H2,1-2H3/t12-,14+,15+,16-/m1/s1

InChI Key

WASFVUNJIDBCHV-SYAUCNOPSA-N

SMILES

CC12CN(C3CC4=CNC5=CC=CC(=C45)C3C1O2)C

Isomeric SMILES

C[C@@]12CN([C@@H]3CC4=CNC5=CC=CC(=C45)[C@@H]3[C@@H]1O2)C

Canonical SMILES

CC12CN(C3CC4=CNC5=CC=CC(=C45)C3C1O2)C

Synonyms

epoxyagroclavine-1

Origin of Product

United States

Natural Occurrence and Producer Organisms of Epoxyagroclavine 1

Epoxyagroclavine-1 is a clavine alkaloid, a class of indole (B1671886) alkaloids produced by several species of fungi. Its natural occurrence is intrinsically linked to the metabolic activities of these specific fungal strains.

Fungal Genera and Species as Primary Biosynthetic Sources

The principal producers of this compound identified to date belong to the genus Penicillium. A number of species within this genus have been documented as key biosynthetic sources.

Penicillium Species as Key Producers:

A comprehensive body of research has identified several Penicillium species as producers of this compound. These findings are summarized in the table below.

Producer OrganismKey Findings
Penicillium sizovaeRecognized as a producer of both agroclavine-I and epoxyagroclavine-I.
Penicillium citrinumA strain isolated from ancient Arctic permafrost sediments was found to produce agroclavine-1 and this compound.
Penicillium corylophilumThis species is known to synthesize various secondary metabolites, including the ergot alkaloid epoxyagroclavine.
Penicillium fellutanumIdentified as a producer of agroclavine-I and epoxyagroclavine-I.
Penicillium waksmaniiThis species has also been confirmed to produce both agroclavine-I and epoxyagroclavine-I.
Penicillium kapuscinskiiThe original isolation and conformational study of agroclavine-I and epoxyagroclavine-I were conducted on metabolites from this species.
Penicillium roquefortiiWhile not a direct producer of this compound, certain strains have been shown to produce isomers of agroclavine (B1664434) and epoxyagroclavine.

While Penicillium implicatum and Penicillium canescens are notable species within the genus, current scientific literature does not provide direct evidence linking them to the production of this compound.

Identification of Other Microbial Sources

The biosynthesis of clavine alkaloids, including this compound, is not exclusive to the Penicillium genus. These compounds are also known to be produced by fungi in the families Aspergillaceae (which includes Penicillium) and Clavicipitaceae. nih.gov While the production of ergot alkaloids is well-documented in genera such as Claviceps and Aspergillus, specific identification of other microbial sources of this compound beyond the Penicillium species listed above is not extensively detailed in current research. mdpi.com The genetic basis for ergot alkaloid synthesis is found within gene clusters that are present in these fungal families. mdpi.com

Ecological and Environmental Context of this compound Isolation

The fungi that produce this compound are found in a wide array of environments, reflecting the ubiquitous nature of the Penicillium genus. The isolation of these producer organisms from diverse ecological niches provides insight into the natural settings where this compound may be present.

Penicillium species are commonly found in soil, on decaying vegetation, and as decomposers of organic materials. nih.gov Their adaptability allows them to thrive in various climates and on numerous substrates.

Specific isolation contexts for some of the known this compound producers include:

Penicillium citrinum : This species exhibits remarkable adaptability, having been isolated from environments as varied as ancient Arctic permafrost sediments, agricultural fields, forest soils, and various foodstuffs. rsc.org

Penicillium corylophilum : Frequently found in soil, on decaying organic matter, and on a range of food products including cereals, fruits, and meat. It is also commonly isolated from damp indoor environments and building materials. researchgate.net

Penicillium sizovae : Strains of this fungus have been isolated from crop field soil, indicating its presence in agricultural ecosystems.

Penicillium fellutanum : This species has been identified in unique marine-influenced environments, such as the rhizosphere soil of coastal mangroves.

Penicillium waksmanii : Demonstrating its environmental versatility, this species has been isolated from marine algae (Sargassum ringgoldianum) and from sewage sludge.

Interestingly, a study of Austrian pastures that screened for a wide range of mycotoxins did not detect this compound, suggesting that its presence can be variable depending on the specific environmental and ecological factors of a given location. nih.gov

The following table summarizes the ecological and environmental contexts from which this compound producing Penicillium species have been isolated.

Producer OrganismEcological/Environmental Context of Isolation
Penicillium sizovaeCrop field soil
Penicillium citrinumAncient Arctic permafrost, agricultural fields, forest soils, various foodstuffs
Penicillium corylophilumSoil, decaying organic matter, cereals, fruits, meat, damp buildings
Penicillium fellutanumCoastal mangrove rhizosphere soil
Penicillium waksmaniiMarine algae (Sargassum ringgoldianum), sewage sludge
Penicillium kapuscinskiiNot specified in available literature
Penicillium roquefortiiCommonly associated with cheese production and food spoilage

Elucidation of the Biosynthetic Pathway of Epoxyagroclavine 1

Precursor Incorporation and Metabolic Flux Analysis

The synthesis of the ergoline (B1233604) core of epoxyagroclavine-1 begins with elementary building blocks derived from primary metabolism. researchgate.net The flow and distribution of these precursors are critical determinants of the final alkaloid yield.

The journey to this compound begins with the essential amino acid L-tryptophan. mdma.chwikipedia.org It serves as the initial scaffold for the entire ergoline ring system. nih.govmdpi.com The first committed step in the pathway is the prenylation of the indole (B1671886) nucleus of tryptophan at the C4 position. nih.gov This reaction utilizes dimethylallyl diphosphate (B83284) (DMAPP), a product of the mevalonic acid pathway, and is catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). psu.edumdma.ch This initial step is a shared feature across the biosynthesis of all ergot alkaloids, highlighting the central role of tryptophan as the foundational molecule. nih.govrsc.org Subsequent enzymatic modifications, including N-methylation and a series of oxidative reactions, lead to the cyclization and formation of the characteristic four-ring structure. rsc.org

Following the initial incorporation of tryptophan, the biosynthetic pathway proceeds through several key intermediates to form the tetracyclic ergoline skeleton. psu.edu After the formation of 4-(γ,γ-dimethylallyl)tryptophan (DMAT), the pathway advances through chanoclavine-I, which is considered a central branching point. mdpi.comasm.org Chanoclavine-I is then converted to chanoclavine-I aldehyde. asm.orgnih.gov

From this aldehyde, the pathway diverges among different fungal species. mdpi.com In the biosynthesis leading to clavine alkaloids like this compound, the pathway proceeds to agroclavine (B1664434). rsc.org Agroclavine is a crucial, late-stage intermediate that serves as the direct precursor to this compound. researchgate.netresearchgate.netresearchgate.net The final step is the epoxidation of the C8-C9 double bond of the agroclavine molecule. This is supported by the frequent co-production of agroclavine-1 and this compound by fungal strains such as Penicillium sizovae and Penicillium fellutanum. researchgate.netmathewsopenaccess.com

Enzymatic Machinery of this compound Biosynthesis

A high level of ergot alkaloid biosynthesis, including that of this compound, is associated with the active functioning of the pentose (B10789219) phosphate (B84403) pathway (PPP) and low activity of the Krebs cycle (also known as the citric acid cycle or CAC). nih.gov The PPP is a major source of NADPH, which is essential for reductive biosynthesis, including the steps involved in forming the ergoline ring. Conversely, a less active Krebs cycle may indicate that carbon skeletons are being diverted away from complete oxidation and towards secondary metabolite production. The glyoxylate (B1226380) cycle also plays a role, particularly in how different carbon sources are utilized. nih.gov The choice of carbon source in the culture medium directly influences the activity of these pathways and, consequently, the alkaloid yield. nih.gov For instance, a combination of sorbitol and fumaric acid was found to be highly selective for this compound synthesis in P. sizovae. nih.gov

Table 1: Influence of Carbon Sources on this compound Biosynthesis in Penicillium sizovae.

Carbon Source CombinationEffect on Alkaloid ProductionAssociated Metabolic Pathway ActivityReference
Mannitol (B672) and FumarateHighest overall productivity (Agroclavine-1 + this compound)High Pentose Phosphate Pathway activity, Low Krebs Cycle activity nih.gov
Sorbitol and Fumaric AcidVery selective for this compound synthesisHigh Pentose Phosphate Pathway activity, Low Krebs Cycle activity nih.gov
Mannitol and GlucoseTwo-phase fungal growth profileN/A nih.gov

The final step in the formation of this compound is the conversion of its immediate precursor, agroclavine-1. This transformation involves the addition of an oxygen atom across the double bond between carbons 8 and 9 of the ergoline D-ring, forming an epoxide. This type of reaction is catalyzed by a class of enzymes known as epoxygenases, which are typically cytochrome P450 monooxygenases. frontiersin.org

In ergot alkaloid biosynthesis, the enzyme responsible for the two-step oxidation of agroclavine and elymoclavine (B1202758) to produce lysergic acid is a cytochrome P450 known as clavine oxidase (CloA). frontiersin.org While the specific enzyme that catalyzes the epoxidation of agroclavine-1 to this compound in Penicillium has not been definitively isolated and characterized, it is mechanistically expected to be a related cytochrome P450-dependent monooxygenase. scispace.com This enzyme would utilize molecular oxygen and a reducing agent like NADPH to introduce one oxygen atom into the agroclavine substrate, yielding the final this compound product.

Genetic Basis and Regulatory Networks of Biosynthesis

The production of this compound is controlled at the genetic level. The enzymes of the biosynthetic pathway are encoded by genes that are typically organized into a physically linked group known as a biosynthetic gene cluster (BGC). psu.edunih.gov This clustering facilitates the coordinated regulation of all the steps required to produce the final compound. nih.gov In fungi, these clusters are often referred to as eas (ergot alkaloid synthesis) clusters. nih.govnih.gov

Localization and Organization of Biosynthetic Gene Clusters

The genes responsible for ergot alkaloid biosynthesis are characteristically grouped together in the fungal genome. mdpi.com This clustering is hypothesized to provide a selective advantage, possibly by facilitating the coordinated regulation of gene expression or the horizontal transfer of the entire pathway between species. rsc.org

Research into various ergot alkaloid-producing fungi, such as those in the genera Aspergillus, Claviceps, and Epichloë, has revealed common patterns in the localization and organization of the eas gene clusters. rsc.orgtandfonline.commassey.ac.nz These clusters are frequently found in dynamic regions of the genome, such as subtelomeric regions, which are often rich in transposon-derived, AT-rich repeat blocks. rsc.orgmassey.ac.nz This genomic environment can facilitate gene loss, duplication, and rearrangement, contributing to the chemical diversity of ergot alkaloids produced by different fungal species. rsc.org

The eas clusters typically contain a core set of genes that encode the enzymes for the early steps of the pathway, leading to the formation of the ergoline ring skeleton, with key intermediates like chanoclavine-I. rsc.orgwvu.edu The diversity in the final ergot alkaloid products, such as the distinction between clavine alkaloids, lysergic acid derivatives, and complex ergopeptines, arises from the presence or absence of genes for later pathway steps, which are often located at the periphery of the cluster. rsc.orgmdpi.com

While detailed genomic analysis of the eas cluster in specific high-producing strains of Epoxyagroclavine-I, such as Penicillium sizovae or Penicillium kapuscinskii, is not as extensively documented as for producers of other ergot alkaloids, it is understood that they possess the necessary genetic blueprint for its synthesis. nih.govmdma.chpopline.org Fungi from the Penicillium genus have been identified as producers of Epoxyagroclavine-I. popline.orgnih.gov The production of Epoxyagroclavine-I alongside Agroclavine-I in these species suggests the presence of genes encoding the common pathway to the clavine intermediate, agroclavine, as well as an enzyme capable of epoxidation. popline.orgresearchgate.net

Table 1: Selected Fungi Producing Epoxyagroclavine-I and Influential Culture Conditions

Fungal SpeciesKey Findings on BiosynthesisReference(s)
Penicillium sizovaeA medium with sorbitol and fumaric acid was found to be highly selective for Epoxyagroclavine-I synthesis. High alkaloid production correlates with high pentose phosphate pathway activity and low Krebs cycle activity. nih.govmdma.ch
Penicillium kapuscinskiiProduces both Agroclavine-I and Epoxyagroclavine-I. Optimal production was observed on media containing mannitol and succinic or malic acids. mdma.ch
Penicillium implicatumIdentified as a synthesizer of Epoxyagroclavine-I. mdma.ch
Penicillium waksmaniiProduces Epoxyagroclavine-I. Zinc addition to the culture medium stimulated its biosynthesis. popline.orgnih.gov
Penicillium citrinumProduces Epoxyagroclavine-I. Zinc addition stimulated its biosynthesis. popline.orgnih.gov

Transcriptional and Post-Transcriptional Regulation of Pathway Genes

The biosynthesis of ergot alkaloids, including Epoxyagroclavine-I, is a tightly regulated process controlled at multiple levels, from the transcription of pathway genes to the influence of environmental and metabolic signals. While the biosynthetic genes themselves are well-characterized, the specific regulatory mechanisms are an area of ongoing investigation. asm.orgnih.gov

Pathway-Specific Regulation: A significant advancement in understanding the transcriptional control of the eas cluster came from the characterization of a novel regulatory gene, designated easR, in the ergot alkaloid-producing fungus Metarhizium brunneum. asm.orgresearchgate.net This gene, located adjacent to the eas cluster, encodes a putative transcription factor. asm.orgresearchgate.net Studies involving CRISPR-Cas9-mediated knockout of easR demonstrated its essential role in the production of ergot alkaloids. asm.orgnih.gov In the easR knockout strains, the accumulation of ergot alkaloids was undetectable, and analyses showed a significant reduction or complete absence of mRNA transcripts from the eas cluster genes. asm.orgnih.gov This evidence strongly indicates that the EasR protein is a positive regulator required for the expression of the ergot alkaloid biosynthetic genes. asm.orgresearchgate.net Homologs of easR have been identified in at least 15 other ergot alkaloid-producing fungi, suggesting that this mechanism of a clustered, pathway-specific transcription factor may be a conserved feature for regulating ergot alkaloid synthesis. asm.orgnih.gov

Influence of Primary Metabolism and Environmental Factors: The production of secondary metabolites like Epoxyagroclavine-I is often linked to the primary metabolism and nutritional status of the fungus. In Penicillium sizovae, the choice of carbon source significantly impacts the yield and profile of ergot alkaloids. nih.govmdma.ch For instance, a combination of sorbitol and fumaric acid in the culture medium selectively promotes the synthesis of Epoxyagroclavine-I. nih.govmdma.ch A high level of alkaloid biosynthesis in this species has been correlated with the active functioning of the pentose phosphate pathway and a low activity of the citric acid cycle (Krebs cycle). nih.govmdma.ch

Furthermore, the precursor amino acid, tryptophan, can act not only as a building block but also as an inducer and derepressor of the pathway in some fungi. mdma.ch In some Penicillium species, the addition of zinc to the culture medium has been shown to stimulate the biosynthesis of ergot alkaloids, including Epoxyagroclavine-I, indicating that micronutrients can also play a regulatory role. popline.orgnih.gov The observation that zinc addition did not uniformly affect the production of other secondary metabolites suggests that distinct regulatory circuits control different biosynthetic pathways within the same organism. popline.orgnih.gov

Table 2: Key Regulatory Factors in Ergot Alkaloid Biosynthesis

Regulatory FactorTypeObserved EffectFungus/ContextReference(s)
EasRPathway-Specific Transcription FactorRequired for the transcription of eas cluster genes. Knockout eliminates alkaloid production.Metarhizium brunneum asm.orgnih.gov
Carbon Source (e.g., Sorbitol, Fumaric Acid)Nutritional/Metabolic SignalSelectively stimulates the synthesis of Epoxyagroclavine-I.Penicillium sizovae nih.govmdma.ch
Carbon Source (e.g., Mannitol, Fumaric Acid)Nutritional/Metabolic SignalLeads to the highest overall productivity of Agroclavine-I and Epoxyagroclavine-I.Penicillium sizovae nih.gov
Metabolic Pathway ActivityMetabolic StateHigh pentose phosphate cycle activity and low citric acid cycle activity correlates with high alkaloid production.Penicillium sizovae nih.govmdma.ch
ZincMicronutrientStimulates the biosynthesis of ergot alkaloids.Penicillium waksmanii, P. citrinum popline.orgnih.gov
TryptophanPrecursor/Signaling MoleculeCan act as an inducer and derepressor of the biosynthetic pathway.General (e.g., Claviceps) mdma.ch

Advanced Strategies for Enhanced Production of Epoxyagroclavine 1

Optimization of Fermentation Parameters

Fine-tuning fermentation conditions can significantly influence the biosynthesis and accumulation of Epoxyagroclavine-1. This involves careful control over nutrient sources, inorganic components, and physical parameters of the culture environment.

The choice and concentration of carbon sources are critical for fungal growth and secondary metabolite production. Studies have indicated that different carbon sources can differentially affect the yield and composition of ergot alkaloids, including this compound.

Mannitol (B672) and Fumaric Acid: A combination of mannitol and fumaric acid has been reported to yield the best productivity for ergot alkaloids researchgate.net. Similarly, mannitol and succinic acid have been identified as effective carbon sources for active alkaloid production by Penicillium kapuscinskii mdma.ch. For Penicillium sizovae, mannitol and succinic acid support active biosynthesis and influence the activity of key metabolic cycles mdma.chresearchgate.net.

Sorbitol: While sorbitol alone may not be optimal, its combination with fumaric acid has shown to stimulate this compound synthesis researchgate.net. Notably, P. sizovae was observed to cultivate better on mannitol and glucose than on sorbitol researchgate.net.

Other Carbon Sources: Mannitol, in general, is considered a favorable carbon source for ergot alkaloid (EA) biosynthesis in P. citrinum researchgate.net. The metabolic pathways utilized for carbon source assimilation, such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, play a role; high alkaloid biosynthesis often correlates with active pentose phosphate pathway function and lower TCA cycle activity researchgate.net.

Table 1: Influence of Carbon Sources on this compound Production

Carbon Source(s)Reported Impact on this compound ProductionSource(s)
Mannitol + Fumaric AcidBest productivity researchgate.net
Mannitol + Succinic AcidActive production; supports biosynthesis mdma.chresearchgate.net
Sorbitol + Fumaric AcidStimulated synthesis researchgate.net
MannitolFavorable for EA biosynthesis researchgate.net
Mannitol + α-ketoglutarateActive biosynthesis mdma.ch
Mannitol + GlucoseSupported cultivation (less optimal for specific alkaloids) researchgate.net
SorbitolPoor cultivation researchgate.net

Nitrogen availability and type are crucial for both fungal growth and the production of nitrogen-containing secondary metabolites like this compound.

Ammonium (B1175870) Sulfate (B86663), Asparagine, and Tryptophan: These nitrogen sources have been found to support active alkaloid production in P. kapuscinskii mdma.ch.

Urea (B33335): In P. citrinum, urea was identified as the most favorable nitrogen source for ergot alkaloid (EA) biosynthesis researchgate.net.

Ammonium: Ammonium ions are also reported to be beneficial for active biosynthesis mdma.ch.

Tryptophan's Role: While tryptophan can be a precursor for ergot alkaloids, its effect can vary. In P. sizovae, exogenous tryptophan did not induce biosynthesis and sometimes even inhibited it, unlike in other strains where it can act as an inducer mdma.ch.

Table 2: Influence of Nitrogen Sources on this compound Biosynthesis

Nitrogen Source(s)Reported Impact on this compound BiosynthesisSource(s)
Ammonium SulfateActive production mdma.ch
AsparagineActive production mdma.ch
TryptophanActive production (no induction effect in P. sizovae) mdma.ch
UreaMost favorable for EA biosynthesis (P. citrinum) researchgate.net
AmmoniumActive biosynthesis mdma.ch

Phosphate levels play a complex role in microbial metabolism, influencing both growth and secondary metabolite synthesis. For this compound production, optimal phosphate concentrations can vary between fungal species.

Optimal Concentrations: For P. kapuscinskii, 1 g/L KH2PO4 was found to be optimal for alkaloid biosynthesis mdma.ch. In contrast, P. sizovae required lower concentrations, with 0.1 g/L KH2PO4 being optimal mdma.ch.

Differential Requirements: A notable difference exists between P. sizovae and other Claviceps strains. P. sizovae requires high residual phosphate concentrations for alkaloid production, whereas high phosphate levels inhibit production in Claviceps strains researchgate.net.

Growth vs. Production: In some cases, such as with P. citrinum, maximal growth can be achieved at lower phosphate levels than those required for maximal alkaloid production researchgate.net. Conversely, elevated phosphate concentrations were found to inhibit alkaloid production in P. citrinum researchgate.net.

Table 3: Impact of Inorganic Phosphate Concentrations on this compound Production

Phosphate ConcentrationReported Impact on this compound ProductionOrganism/StrainSource(s)
1 g/L KH2PO4Optimal for alkaloid biosynthesisP. kapuscinskii mdma.ch
0.1 g/L KH2PO4Optimal for biosynthesisP. sizovae mdma.ch
High residualNecessary for productionP. sizovae researchgate.net
Elevated concentrationInhibited productionP. citrinum researchgate.net

Micronutrients, even in trace amounts, can act as essential cofactors for enzymes involved in metabolic pathways or as signaling molecules that modulate secondary metabolite production.

Zinc Ions (Zn²⁺): The addition of zinc ions has demonstrated a significant positive impact, leading to a fivefold increase in alkaloid yield in P. citrinum researchgate.netresearchgate.net. The requirement for zinc for maximal alkaloid production was found to be greater than for growth in this species researchgate.net.

Iron (Fe²⁺) and Manganese (Mn²⁺): These ions are also identified as essential for the biosynthesis of this compound in P. sizovae mdma.ch.

Copper (Cu²⁺): Copper is essential for alkaloid production, although its specific requirement for growth could not be demonstrated in some studies researchgate.net.

Conflicting Observations: It is noteworthy that in P. citrinum, while zinc ions stimulated growth and alkaloid biosynthesis, the addition of iron and copper additives, in the presence of zinc, stimulated growth but inhibited alkaloid biosynthesis researchgate.net. This highlights the need for careful optimization of micronutrient combinations.

Table 4: Role of Micronutrients in this compound Production

MicronutrientReported Impact on this compound ProductionOrganism/StrainSource(s)
Zinc IonsFivefold increase in yield; essentialP. citrinum researchgate.netresearchgate.net
Iron (Fe²⁺)EssentialP. sizovae mdma.ch
Manganese (Mn²⁺)EssentialP. sizovae mdma.ch
Copper (Cu²⁺)EssentialP. citrinum researchgate.net

Physical parameters such as temperature, pH, and aeration, along with the specific growth phases, critically influence the metabolic state of the fungus and, consequently, its ability to produce this compound.

Temperature: An optimal temperature of 28°C was identified for the active biosynthesis of this compound dimer in P. sizovae mdma.ch.

pH: An initial pH of 7.0 was found to be optimal for the active biosynthesis of the dimer in P. sizovae mdma.ch.

Growth Phases: The production of this compound in P. sizovae exhibits a biphasic behavior, with accumulation and degradation occurring in two stages that coincide with two distinct growth phases mdma.ch. Generally, alkaloid production is intense during the phase of active growth and slows down during the adaptive lag and stationary growth phases researchgate.netresearchgate.net.

Table 5: Optimal Culture Conditions for this compound Production

ParameterOptimal ConditionOrganism/StrainSource(s)
Temperature28°CP. sizovae mdma.ch
pH7.0 (initial)P. sizovae mdma.ch
Growth PhaseActive growthP. sizovae researchgate.netresearchgate.net

Metabolic Engineering and Synthetic Biology Approaches

Metabolic Engineering: This discipline involves the directed modification of cellular metabolic pathways. Strategies include increasing the flux of carbon towards the this compound biosynthetic pathway or blocking competing pathways that divert precursors to other metabolites mdpi.com. This can be achieved by overexpressing key enzymes, deleting genes encoding enzymes that catalyze side reactions, or engineering regulatory networks mdpi.coma-z.lu. For instance, in other systems, metabolic engineering has been used to enhance the production of various compounds by manipulating central carbon metabolism, such as activating the glyoxylate (B1226380) shunt or blocking the pentose phosphate pathway for succinic acid production liverpool.ac.uk.

Synthetic Biology: Synthetic biology applies engineering principles to biological systems, enabling the design and construction of novel biological parts, devices, and systems. For this compound production, this could involve heterologous expression of the complete biosynthetic gene cluster in a well-characterized host organism, or the engineering of specific enzymes to improve their catalytic efficiency or substrate specificity iuk-business-connect.org.ukresearchgate.netsemanticscholar.orgbiorxiv.org. Integrating systems biology tools with synthetic biology and metabolic engineering (systems metabolic engineering) is a current trend to develop high-performance strains more efficiently a-z.lu. The development of standardized genetic tools and assembly methods (e.g., YeastFab Assembly) can accelerate the construction of complex metabolic pathways in heterologous hosts iuk-business-connect.org.uk.

While specific metabolic engineering or synthetic biology strategies directly applied to this compound are still emerging in the literature, the general principles and successful applications in other natural product biosynthesis pathways provide a strong foundation for future development.

Compound List:

Agroclavine-I

Ammonium

Ammonium sulfate

Asparagine

Copper (Cu²⁺)

Costaclavine

Epicostaclavine

this compound

Fumaric Acid

Fumigaclavine B

Glucose

Iron (Fe²⁺)

Isofumigaclavine A

Isofumigaclavine B

Mannitol

Manganese (Mn²⁺)

Phosphate (inorganic)

Roquefortine

Sorbitol

Succinic Acid

Tryptophan

Urea

Zinc Ions (Zn²⁺)

Genetic Manipulation of Endogenous Biosynthetic Genes for Overexpression or Knockout

Genetic manipulation of the native producer organisms, such as fungi from the Penicillium genus, offers a direct route to increase this compound yields. Strategies include overexpressing key genes in the biosynthetic pathway or knocking out genes that divert metabolic flux away from the desired product.

In Claviceps paspali, metabolic engineering efforts have focused on optimizing lysergic acid (LA) production, a precursor to many ergot alkaloids. By establishing an efficient genetic manipulation system and subsequently deleting the lpsB gene, which is involved in LA activation, researchers successfully constructed an LA-producing cell factory. This resulted in a notable increase in LA and iso-lysergic acid (ILA) titers, reaching 3.7 g·L−1 frontiersin.orgfrontiersin.org. This approach exemplifies how targeted gene knockout can redirect metabolic flow towards desired intermediates.

Furthermore, the application of advanced gene editing tools like CRISPR-Cas9 has enabled precise genetic modifications in fungal hosts. For example, in Metarhizium brunneum, CRISPR-Cas9 was employed to engineer the ergot alkaloid pathway, leading to significantly higher relative percent yields of lysergic acid (86.9%) and dihydrolysergic acid (72.8%) compared to previous efforts in other hosts nih.gov. This highlights the potential of precise gene editing for enhancing the production of specific ergot alkaloid precursors and related compounds.

Table 1: Impact of Gene Manipulation on Ergot Alkaloid Production

Gene ManipulatedOrganismStrategyTarget Compound(s) (or class)Yield Improvement (Fold/%)Reference
trpE, dmaWClaviceps purpureaOverexpressionErgot alkaloids (general)Up to 7-fold nih.gov
lpsBClaviceps paspaliKnockoutLysergic acid (LA), ILA3.7 g/L titer frontiersin.orgfrontiersin.org
Pathway GenesMetarhizium brunneumCRISPR-Cas9 EngineeringLysergic acid (LA), DHLALA: 86.9%, DHLA: 72.8% nih.gov

Pathway Engineering for Increased Carbon Flow Towards this compound

Pathway engineering focuses on optimizing the metabolic network within the producing organism to channel more carbon flux towards this compound. This involves understanding and manipulating the supply of precursors, the activity of key enzymes, and the regulation of competing metabolic pathways.

Studies on Penicillium sizovae have indicated that the choice of carbon sources significantly influences the biosynthesis of this compound and Agroclavine-1. Specifically, a medium supplemented with sorbitol and fumaric acid was found to be selective for this compound synthesis. Furthermore, high levels of alkaloid biosynthesis correlated with the active functioning of the pentose phosphate pathway and reduced activity of the citric acid cycle (CAC) mdma.chnih.gov. This suggests that diverting carbon flow towards pathways that generate NADPH (like the pentose phosphate pathway) and precursor molecules for ergot alkaloid synthesis, while minimizing flux through the CAC, can be a viable strategy.

Optimizing precursor supply can also involve engineering enzymes involved in the early stages of the pathway. For instance, the enzyme dimethylallyltryptophan synthase (DmaW) is crucial for the prenylation of tryptophan, a key step in forming intermediates like DMAT mdpi.com. Overexpressing such enzymes can accelerate the flux into the ergot alkaloid pathway nih.gov.

Heterologous Expression of the Biosynthetic Pathway in Alternative Microbial Hosts

Transferring the complete or partial biosynthetic gene cluster for this compound into well-characterized and easily manipulated microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae (yeast), offers a powerful alternative for production. This approach circumvents the complex genetics and slower growth rates of native fungal producers and allows for more controlled optimization.

Significant progress has been made in reconstituting ergot alkaloid biosynthetic pathways in heterologous hosts. Saccharomyces cerevisiae has been successfully employed for the functional expression of key enzymes, such as clavine oxidases (CloA), which are involved in the oxidation of agroclavine (B1664434) to lysergic acid frontiersin.org. Research groups have reconstituted entire pathways in yeast, achieving titers of approximately 1.7 mg/L for lysergic acid frontiersin.orgfrontiersin.org. Similarly, attempts to express ergot alkaloid biosynthesis genes in Aspergillus nidulans have yielded trace amounts of lysergic acid frontiersin.orgfrontiersin.org.

The choice of host and the optimization of gene expression are critical for successful heterologous production. Strategies include selecting appropriate expression vectors, employing foreign promoters for enhanced gene expression, and optimizing codon usage for the heterologous host rsc.org. Engineering efforts in Metarhizium brunneum, a fungus from a different lineage than Claviceps, demonstrated that this host could be engineered to efficiently produce and secrete lysergic acid and dihydrolysergic acid with significantly improved yields and secretion profiles compared to previous studies nih.gov. This highlights the potential of exploring diverse microbial chassis for heterologous expression.

Table 2: Heterologous Expression of Ergot Alkaloid Pathways

Host OrganismPathway Component / Pathway ReconstitutedKey Enzymes / Genes Involved (Examples)Reported Titer / YieldReference
Saccharomyces cerevisiaeLysergic Acid (LA) BiosynthesisReconstituted pathway~1.7 mg/L LA frontiersin.orgfrontiersin.org
Saccharomyces cerevisiaeClavine Oxidase (CloA) functional expressionCloA orthologsFunctional expression achieved frontiersin.org
Aspergillus nidulansErgot Alkaloid BiosynthesisKey genesTrace amounts of LA frontiersin.orgfrontiersin.org
Metarhizium brunneumErgot Alkaloid / Dihydroergot AlkaloidEngineered pathwayLA: 86.9% yield, DHLA: 72.8% yield, High secretion nih.gov
Aspergillus fumigatusErgoline (B1233604) Ring CyclizationCandidate enzymesIdentified enzymes involved in D ring formation mit.edu

Compound Name List:

Agroclavine-1

Chanoclavine-I

Costaclavine

Cyclopiazonic acid

Dihydrolysergic acid (DHLA)

Dimer of epoxyagroclavine-I

Epicostaclavine

Ergocryptine

Ergoline

Ergolines

Ergometrine

Ergonovine

Ergopeptines

Ergot alkaloid

Ergot alkaloids

Ergotamine

Festuclavine

Fellutanine A

Fellutanine B

Fellutanine C

Fellutanine D

Fellutanine E

Fumigaclavine A

Fumigaclavine B

Glandicolines A and B

Iso-lysergic acid (ILA)

Lysergic acid (LA)

Meleagrin

Mixed dimer of epoxyagroclavine-I and agroclavine-I

Mycophenolic acid

Oxaline

PR-toxin

Penicillium

Quinolines

Quinocitrinine A

Quinocitrinine B

Pyroclavine

Roquefortine

Roquefortine C

Rugulofortine

Rugulovasine A

Rugulovasine B

Rugulosuvine

Secalonic acid

Tryptophan

Verrucosidin

Viridic acid

Viridicatumin

Xanthomegnin

Xanthomegnin

Viomellein

Vioxanthin

this compound

Chemical Synthesis and Derivatization of Epoxyagroclavine 1

Total Synthesis Approaches for Epoxyagroclavine-1

Total synthesis provides a pathway to construct complex molecules from simpler, readily available starting materials. For this compound, this involves strategic planning to assemble its characteristic ring system and stereocenters.

Retrosynthetic analysis is a cornerstone of total synthesis, involving the conceptual deconstruction of the target molecule into simpler precursors. This process identifies key bonds and functional groups that can be formed or manipulated in the forward synthesis. For this compound, typical disconnections might target the formation of its fused ring system or the introduction of specific functional groups, such as the epoxide moiety. While specific published retrosynthetic pathways for this compound were not detailed in the provided search results, the general principles involve breaking down the molecule at strategic points to reveal simpler building blocks that can be synthesized or are commercially available youtube.comyoutube.comyoutube.com. The identification of functional groups that can be readily transformed or serve as handles for further reactions is crucial in this planning phase.

The biological activity of many natural products, including potentially this compound, is often dependent on their specific stereochemistry. Therefore, developing stereoselective and enantioselective synthetic routes is paramount. These methods aim to control the formation of chiral centers, ensuring the synthesis of the desired enantiomer or diastereomer. Techniques such as asymmetric catalysis, chiral auxiliaries, and stereoselective reagent additions are employed to achieve high levels of stereocontrol researchgate.netmsu.edursc.orgnih.govorganic-chemistry.orgnih.govmdpi.com. For instance, asymmetric epoxidation or the use of chiral catalysts in cyclization reactions can establish key stereocenters with high fidelity. While specific examples for this compound are not detailed, the general principles of enantioselective synthesis are well-established in the preparation of complex natural products.

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and step economy by forming multiple bonds in a single synthetic operation numberanalytics.comnih.govsioc-journal.cnkaskaden-reaktionen.de20.210.105. These methods are particularly valuable for constructing complex molecular architectures like that of this compound. Multicomponent reactions, involving three or more reactants in a one-pot process, allow for the rapid assembly of molecular complexity from simple starting materials jmchemsci.comslideshare.netmdpi.comorganic-chemistry.org. Cascade reactions, also known as domino or tandem reactions, involve a sequence of consecutive transformations without isolating intermediates, often triggered by a single initiating event numberanalytics.comsioc-journal.cn20.210.105researchgate.net. The application of organocatalytic cascade reactions, for example, has been instrumental in the total synthesis of various natural products, offering a powerful strategy for building intricate carbon frameworks with high selectivity nih.gov. While direct applications of specific cascade or MCRs to this compound were not explicitly detailed in the provided search results, these methodologies represent cutting-edge approaches for streamlining the synthesis of such complex molecules.

Biological Activities and Molecular Mechanisms of Epoxyagroclavine 1 Excluding Clinical Human Data

In Vitro Biological Activity Profiling at Cellular and Subcellular Levels

Investigations into the biological activities of Epoxyagroclavine-1 primarily focus on its effects at the cellular level, examining its potential to modulate cell proliferation and viability.

Direct experimental data detailing the specific cytotoxic or antiproliferative effects of monomeric this compound on various cell lines is limited in the reviewed literature. However, indirect evidence and studies on related compounds provide some context:

A study noted that "1 and this compound" together exhibited moderate cytotoxicity against Jurkat and PC-3 cell lines, although the exact contribution of this compound as a monomer was not clearly delineated researchgate.net.

Dimeric forms of clavine alkaloids, including an this compound dimer, have demonstrated high toxicity (at 1 μM) towards lymphoma cells mathewsopenaccess.com. This suggests that dimerization might enhance the cytotoxic potential of the core structure.

Penicillium species known to produce this compound, such as P. fellutanum and P. steckii, also produce other secondary metabolites with reported biological activities, including cytotoxic properties frontiersin.orgresearchgate.netstudiesinmycology.org.

Advanced Research Methodologies and Analytical Techniques for Epoxyagroclavine 1

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Pathway Discovery and Regulation

The elucidation of the biosynthetic pathway of Epoxyagroclavine-1 and its regulation is a complex endeavor that has been greatly facilitated by the application of omics technologies. These high-throughput analytical approaches provide a holistic view of the biological processes at various molecular levels. nih.govresearchgate.net

Genomics: The foundation for understanding the production of this compound lies within the genome of the producing fungi, such as various species of Penicillium and Aspergillus. mdpi.com Genomic analysis, including whole-genome sequencing, allows for the identification of gene clusters responsible for the biosynthesis of ergot alkaloids. nih.govnih.gov These clusters typically contain genes encoding key enzymes such as dimethylallyl tryptophan synthase, which catalyzes the first committed step in ergot alkaloid biosynthesis. nih.gov By comparing the genomes of producing and non-producing fungal strains, researchers can pinpoint the specific genes involved in the intricate enzymatic steps that lead to the formation of this compound. mdpi.comusda.gov

Transcriptomics: Transcriptomic studies, often utilizing RNA sequencing (RNA-Seq), provide a dynamic snapshot of the genes that are actively being expressed under specific conditions. nih.gov This is crucial for understanding the regulation of the this compound biosynthetic pathway. By analyzing the transcriptome of the producing fungus at different growth stages or under various environmental conditions, researchers can identify which genes in the biosynthetic cluster are upregulated or downregulated. nih.gov This information helps to elucidate the regulatory networks that control the production of this compound and can reveal transcription factors that play a key role in modulating the pathway. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, the functional workhorses of the cell. In the context of this compound, proteomic analyses can identify and quantify the enzymes directly involved in its biosynthesis. By comparing the proteomes of fungal cultures under conditions that favor or inhibit this compound production, scientists can correlate the abundance of specific enzymes with the yield of the compound. This approach validates the function of genes identified through genomic and transcriptomic studies and provides insights into post-translational modifications that may regulate enzyme activity. mdpi.com

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological system. nih.gov This technology is paramount for directly observing the metabolic phenotype of a fungus and tracking the flow of precursors and intermediates through the this compound biosynthetic pathway. mdpi.com By employing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, metabolomic profiling can identify known and novel intermediates in the pathway, providing direct evidence for the proposed biosynthetic steps. nih.govmdpi.com Furthermore, untargeted metabolomics can reveal broader metabolic changes associated with this compound production, offering clues about its physiological role and regulation. mdpi.com

The integration of these omics technologies provides a powerful, multi-faceted approach to comprehensively understand the biosynthesis and regulation of this compound, from the genetic blueprint to the final metabolic output. nih.govresearchgate.netnih.gov

High-Resolution Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification in Research Samples (e.g., HPLC, Mass Spectrometry, NMR)

The accurate identification, structural elucidation, and quantification of this compound in complex research samples rely on the application of high-resolution spectroscopic and chromatographic techniques. These methods offer the sensitivity and specificity required to analyze this mycotoxin, often present at low concentrations.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of mycotoxins, including this compound. ceon.rsresearchgate.net Reversed-phase HPLC, often using C18 columns, is commonly employed to separate this compound from other compounds in a sample matrix. nih.gov The separation is typically achieved using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent detection. mdpi.com The retention time of this compound under specific chromatographic conditions serves as a key identifier.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection and quantification of this compound. mdpi.comnih.gov Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. nih.gov Tandem mass spectrometry (MS/MS) provides a high degree of specificity and is invaluable for structural confirmation. nih.govsemanticscholar.orgresearchgate.netresearchgate.net In MS/MS, the precursor ion corresponding to the molecular weight of this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for unambiguous identification. nih.govsemanticscholar.org Multiple reaction monitoring (MRM) is a targeted MS/MS technique that offers high sensitivity and is widely used for the quantification of mycotoxins in complex matrices. ceon.rs

Below is a table summarizing typical LC-MS/MS parameters used for the analysis of ergot alkaloids, which would be applicable to this compound.

ParameterTypical Value/Condition
Chromatography
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientGradient elution from low to high organic phase
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]+ for this compound
Product Ions (m/z)Specific fragments characteristic of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like this compound. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms and assembling the complete molecular structure. These techniques allow for the unambiguous assignment of all proton and carbon signals and the determination of the stereochemistry of the molecule.

Computational Chemistry and Molecular Modeling for Conformational Analysis, Binding Predictions, and Reaction Pathway Simulations

Computational chemistry and molecular modeling have emerged as powerful tools to complement experimental studies of mycotoxins, offering insights into their structure, properties, and interactions at the molecular level. While specific computational studies on this compound are not extensively documented, the application of these methods to similar molecules provides a framework for how they can be utilized.

Conformational Analysis: The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the potential conformations of this compound. nih.gov By calculating the potential energy surface of the molecule, researchers can identify the most stable, low-energy conformations that are likely to exist under physiological conditions. This information is crucial for understanding how this compound interacts with biological targets. nih.gov

Binding Predictions: Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.govresearchgate.net This method can be employed to investigate the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. nih.gov By simulating the docking of this compound into the active site of a target protein, researchers can predict the binding affinity and identify key amino acid residues involved in the interaction. nih.gov These predictions can help to elucidate the mechanism of action of this compound and guide the design of further experimental studies. nih.govresearchgate.net

Reaction Pathway Simulations: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model the chemical reactions involved in the biosynthesis or degradation of this compound. nih.govresearchgate.net These simulations can provide detailed information about the transition states and energy barriers of enzymatic reactions, helping to elucidate the catalytic mechanisms of the biosynthetic enzymes. researchgate.net Furthermore, these methods can be used to predict the reactivity of the epoxy group in this compound and simulate its potential metabolic transformations. nih.govnih.govmdpi.commdpi.comresearchgate.net

The following table outlines the potential applications of various computational methods in the study of this compound.

Computational MethodApplication for this compound
Molecular MechanicsRapid conformational searching and identification of low-energy conformers.
Quantum Chemistry (e.g., DFT)Accurate calculation of molecular geometry, electronic properties, and reaction energetics. Simulation of reaction pathways. nih.govresearchgate.net
Molecular DockingPrediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govnih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of this compound and its complexes with target molecules over time. nih.govnih.govmdpi.commdpi.comresearchgate.net

Future Directions and Emerging Research Perspectives on Epoxyagroclavine 1

Unraveling Cryptic Biosynthetic Pathways and Uncharacterized Enzymes

The biosynthesis of ergot alkaloids is a complex process involving a series of enzymatic steps. While the core pathways for some ergot alkaloids are well-documented, the specific enzymatic reactions leading to Epoxyagroclavine-1, particularly the epoxidation of its precursor Agroclavine-1, are not fully characterized in all producing organisms. The widespread use of next-generation sequencing has revealed that fungal genomes contain a wealth of "cryptic" biosynthetic gene clusters, which are not expressed under standard laboratory conditions but hold the potential to produce novel secondary metabolites. researchgate.net

Future research will likely focus on genome mining of Penicillium species known to produce this compound, such as P. fellutanum, P. citrinum, and P. corylophilum, to identify the complete gene cluster responsible for its synthesis. researchgate.netsemanticscholar.orgnih.gov This genomic approach can lead to the discovery of previously uncharacterized enzymes, such as specific monooxygenases or epoxidases, that catalyze the final steps of its formation. Elucidating the function of these enzymes is a critical step toward understanding the regulation of the pathway. researchgate.netmdpi.com

Table 1: Potential Uncharacterized Enzymes in this compound Biosynthesis

Enzyme Class Hypothesized Function Research Approach
Cytochrome P450 MonooxygenaseCatalyzes the epoxidation of the C8-C9 double bond in Agroclavine-1.Gene knockout studies, heterologous expression and characterization of candidate genes from the biosynthetic cluster.
Flavin-dependent MonooxygenaseAn alternative enzyme class that could perform the epoxidation step.Comparative genomics with other pathways involving epoxidation; in vitro enzymatic assays with purified proteins.
Pathway-specific RegulatorsTranscription factors that control the expression of the this compound biosynthetic genes.Transcriptomic analysis under different culture conditions to identify co-regulated genes and their regulators. mdpi.com

Expanding the Chemical Diversity through Combinatorial Biosynthesis and Synthetic Biology

Synthetic biology and combinatorial biosynthesis offer powerful tools for creating novel chemical structures that are not found in nature. By manipulating the biosynthetic pathways of natural products, it is possible to generate a library of analogs with potentially new or altered biological activities. nih.govfrontiersin.org These approaches have been successfully applied to engineer metabolic pathways in various microorganisms, and they hold significant promise for diversifying the ergot alkaloid scaffold of this compound. dntb.gov.ua

Future efforts could involve the heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable host, such as Saccharomyces cerevisiae (baker's yeast). nih.govdntb.gov.ua Once the pathway is functional in a new host, researchers can employ techniques such as:

Enzyme Swapping: Replacing specific enzymes in the pathway with homologs from other ergot alkaloid pathways to alter the final product.

Promoter Engineering: Modifying the promoters of biosynthetic genes to alter expression levels and potentially change metabolic flux, leading to the accumulation of different intermediates or shunt products. frontiersin.org

Precursor-Directed Biosynthesis: Feeding the engineered host with synthetic analogs of natural pathway intermediates to generate novel alkaloid structures.

These synthetic biology strategies could lead to the creation of a diverse set of this compound derivatives, expanding the chemical space available for scientific investigation. nih.gov

Rational Design of this compound Analogs for Targeted Research Applications (Pre-clinical and Mechanistic)

Rational design involves using the three-dimensional structure of a molecule to create new compounds with specific, targeted functions. For this compound, this approach can be used to develop chemical probes and tool compounds for basic research and preclinical studies. While ergot alkaloids as a class are known to interact with various biological targets, the specific mechanistic actions of this compound are not well-defined.

Future research in this area would involve:

Computational Modeling: Using the structure of this compound as a starting point for in silico modeling to predict how structural modifications might influence its interaction with potential protein targets.

Chemical Synthesis: Synthesizing the most promising analogs identified through computational screening. These analogs could be designed to have enhanced selectivity for a particular target or to incorporate labels (e.g., fluorescent tags) for use in cell biology experiments.

Mechanistic Studies: Using the newly designed analogs as research tools to investigate specific biological pathways. For example, an analog with high affinity for a single receptor could help elucidate the role of that receptor in a particular cellular process.

This rational, structure-guided approach allows for the development of highly specific molecules that can be used to dissect complex biological systems, paving the way for a deeper understanding of the pathways modulated by this class of ergot alkaloids.

Development of Sustainable and Economically Viable Production Systems

The production of this compound currently relies on the cultivation of its natural fungal producers, such as various Penicillium species. researchgate.net However, production levels from wild-type strains can be low and variable, and the fermentation processes may not be optimized for large-scale, cost-effective production. Developing sustainable and economically viable production systems is crucial for ensuring a reliable supply of the compound for research purposes.

Future research will likely pursue two main strategies:

Process Optimization for Native Producers: This involves systematically improving the fermentation conditions for Penicillium strains. This includes optimizing media components, pH, temperature, and aeration to maximize the yield of this compound. This is often the most direct route to increased production.

Metabolic Engineering of Microbial Hosts: As mentioned previously, transferring the biosynthetic pathway into a well-characterized industrial microorganism like Saccharomyces cerevisiae or Escherichia coli offers significant advantages. frontiersin.orgdntb.gov.ua These hosts have rapid growth rates and a vast array of genetic tools available for optimizing production pathways and increasing titers. wur.nl This synthetic biology approach can lead to a more controlled, reliable, and potentially more sustainable production platform, reducing reliance on complex media and slow-growing fungi. mdpi.com

Table 2: Comparison of Production System Strategies

Strategy Advantages Challenges
Optimizing Native Penicillium Strains Pathway is already present and functional; No need for complex gene cluster cloning.Fungi may be slow-growing; Genetic tools can be limited; Production of other unwanted mycotoxins. nih.gov
Heterologous Production in Engineered Microbes Fast growth rates; Well-established genetic tools; Scalable and controlled fermentation processes. nih.govRequires successful cloning and functional expression of a large, complex biosynthetic pathway; Potential for metabolic burden on the host.

By exploring these avenues, researchers can develop robust and efficient systems for producing this compound, thereby facilitating further investigation into its chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Epoxyagroclavine-1, and how can reproducibility be ensured?

  • Methodology : Synthesis typically involves ergot alkaloid derivatization via epoxidation. Key steps include:

  • Reaction conditions : Use of peracid oxidants (e.g., mCPBA) in anhydrous solvents like dichloromethane at 0–4°C .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization.
  • Characterization : NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} for epoxy group confirmation) and high-resolution mass spectrometry (HRMS) .
    • Reproducibility : Detailed experimental protocols, including solvent purity, reaction times, and spectral data, must be reported in the main text or supplementary materials to enable replication .

Q. How is this compound structurally distinguished from related ergot alkaloids?

  • Analytical techniques :

  • X-ray crystallography : Resolves stereochemistry of the epoxy moiety.
  • Vibrational spectroscopy : IR peaks at 1250–1280 cm1^{-1} (C-O-C stretching) differentiate it from non-epoxidized analogs .
    • Data presentation : Tabulate comparative spectral data (chemical shifts, coupling constants) alongside reference compounds in supplementary materials .

Q. What chromatographic methods are optimal for detecting this compound in complex biological matrices?

  • Method selection : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) paired with tandem mass spectrometry (LC-MS/MS) for sensitivity .
  • Validation : Include limits of detection (LOD), recovery rates, and matrix effect studies in the results section .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed biosynthetic pathways of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculate activation energies for competing epoxidation pathways.
  • Molecular docking : Simulate enzyme-substrate interactions (e.g., cytochrome P450 involvement) .
    • Data interpretation : Compare theoretical predictions with experimental isotopic labeling results to identify dominant pathways .

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound?

  • Contradiction analysis :

  • Purity verification : Quantify impurities via 1H^{1}\text{H}-NMR integration or HPLC-UV.
  • Assay standardization : Use cell lines with validated receptor expression profiles (e.g., serotonin receptor subtypes) .
    • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the epoxy group in this compound’s pharmacological activity?

  • Experimental design :

  • Analog synthesis : Prepare derivatives with modified epoxy configurations or substituents.
  • Biological assays : Measure binding affinities (e.g., radioligand displacement) and functional responses (cAMP inhibition) .
    • Data integration : Use heatmaps or 3D-QSAR models to correlate structural features with activity .

Q. What mechanistic insights can be gained from studying this compound’s degradation products under varying pH conditions?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at 37°C.
  • Degradant profiling : LC-MS/MS with molecular networking to identify transformation products .
    • Implications : Discuss stability challenges in drug formulation and storage .

Q. How do genomic approaches enhance understanding of this compound’s biosynthetic gene clusters?

  • Techniques :

  • CRISPR-Cas9 knockouts : Disrupt candidate genes in fungal producers (Claviceps spp.) to assess epoxyagroclavine production.
  • RNA-seq : Compare transcriptomes under epoxidation-inducing conditions .
    • Data presentation : Include pathway diagrams with gene annotations and expression fold-changes .

Methodological Best Practices

  • Literature integration : Cite primary sources for reaction protocols and spectroscopic data to avoid redundancy .
  • Ethical considerations : Disclose conflicts of interest and funding sources per journal guidelines .
  • Data availability : Deposit raw spectral data in public repositories (e.g., Zenodo) and reference them in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoxyagroclavine-1
Reactant of Route 2
Epoxyagroclavine-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.